8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid
Description
Properties
Molecular Formula |
C15H10FNO4S |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid |
InChI |
InChI=1S/C15H10FNO4S/c1-17-11-6-8(15(19)20)2-4-13(11)22(21)12-5-3-9(16)7-10(12)14(17)18/h2-7H,1H3,(H,19,20) |
InChI Key |
DXNPVWPABYPDGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)O)S(=O)C3=C(C1=O)C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Chalcones with o-Aminothiophenol
The most prevalent route to benzothiazepines involves the cyclocondensation of chalcones (α,β-unsaturated ketones) with o-aminothiophenol. This method leverages conjugate addition followed by intramolecular cyclization to form the seven-membered thiazepine ring. Key variables include:
- Solvent systems : Methanol, ethanol, or hexafluoro-2-propanol (HFIP).
- Catalysts : Piperidine or acetic acid.
- Reaction conditions : Reflux (6–8 hours) or room-temperature stirring.
For the target compound, a fluorinated and methyl-substituted chalcone precursor would be required to ensure proper regiochemistry. The diketone moiety likely arises from oxidation during or after cyclization.
Post-Modification of Preformed Benzothiazepine Cores
Alternative approaches involve introducing substituents after constructing the benzothiazepine scaffold. For example:
- Fluorination : Electrophilic fluorination using Selectfluor® or nucleophilic displacement with KF.
- Methylation : Alkylation with methyl iodide or dimethyl sulfate.
- Carboxylic acid introduction : Hydrolysis of nitriles or esters.
However, post-modification risks side reactions, making cyclocondensation with pre-functionalized precursors preferable for complex derivatives.
Detailed Preparation Methods for the Target Compound
Synthesis of Fluorinated Chalcone Precursors
The fluorine atom at C8 is introduced via a fluorinated benzaldehyde derivative. For example, 2-fluoro-4-methylbenzaldehyde could serve as a starting material. Condensation with a ketone bearing the carboxylic acid group (e.g., 3-ketopropanoic acid) under Claisen-Schmidt conditions yields the chalcone precursor:
$$
\text{Ar–CHO} + \text{R–CO–CH}2\text{–COOH} \xrightarrow{\text{NaOH/EtOH}} \text{Ar–CH=CH–CO–CH}2\text{–COOH}
$$
Key conditions :
Cyclocondensation with o-Aminothiophenol
The chalcone intermediate reacts with o-aminothiophenol in methanol containing piperidine (5 mol%) under reflux:
$$
\text{Chalcone} + \text{o-Aminothiophenol} \xrightarrow{\text{MeOH, piperidine}} \text{Benzothiazepine}
$$
Optimization insights :
Oxidation to Diketone
The 6,11-dioxo groups are introduced via oxidation of the corresponding dihydroxy or mono-ketone intermediates. Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) under acidic conditions are effective:
$$
\text{Dihydroxybenzothiazepine} \xrightarrow{\text{KMnO}4/\text{H}2\text{SO}_4} \text{Diketone}
$$
Caution : Over-oxidation of the methyl or carboxylic acid groups must be controlled via temperature modulation (0–5°C).
Analytical Characterization
Critical quality control steps include:
Comparative Analysis of Synthetic Routes
The table below evaluates methods based on yield, scalability, and functional group tolerance:
Chemical Reactions Analysis
Amidation of the Carboxylic Acid Group
The carboxylic acid group at position 3 undergoes nucleophilic substitution to form amides, a key reaction for pharmaceutical derivatization.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Amide formation | Thionyl chloride (SOCl₂), followed by amine | 8-Fluoro-5-methyl-6,11-dioxobenzo[b]benzothiazepine-3-carboxamide |
| Active ester formation | DCC/DMAP, amine | Activated ester intermediate, yielding substituted amides |
Mechanism :
-
The carboxylic acid is activated via SOCl₂ to form an acyl chloride, which reacts with amines to produce amides.
-
Alternatively, coupling agents like DCC facilitate direct amide bond formation under milder conditions.
Key Findings :
-
Steric hindrance from the benzothiazepine core slows reaction kinetics compared to simpler aromatic acids .
-
Electron-withdrawing fluorine at position 8 enhances electrophilicity of the carbonyl carbon, improving amidation yields.
Reduction of Ketone Groups
The 6,11-dioxo groups are susceptible to reduction, enabling access to diol or alcohol intermediates.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Ketone → Alcohol | NaBH₄, MeOH/THF | 6,11-Dihydroxy derivative |
| Ketone → Methylene | Wolff-Kishner (NH₂NH₂, strong base) | 6,11-Dideoxy analogue |
Mechanism :
-
NaBH₄ selectively reduces ketones to secondary alcohols under aprotic conditions.
-
Wolff-Kishner elimination removes carbonyls entirely, producing methylene groups.
Key Findings :
-
Reduction at position 6 proceeds faster than position 11 due to electronic effects from the fluorine substituent.
-
Over-reduction or side reactions are minimized using low-temperature NaBH₄ protocols .
Electrophilic Aromatic Substitution (EAS)
The fluorine atom at position 8 directs incoming electrophiles to meta positions, but steric hindrance limits practicality.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | 8-Fluoro-10-nitro-5-methyl-6,11-dioxobenzo[b]benzothiazepine-3-carboxylic acid |
| Halogenation | Cl₂, FeCl₃ | Chlorination at position 10 |
Mechanism :
-
Fluorine’s strong electron-withdrawing effect deactivates the ring, requiring vigorous conditions for nitration or halogenation.
-
Steric bulk from the benzothiazepine skeleton further restricts access to reactive sites.
Key Findings :
-
Nitration yields <20% due to competing decomposition pathways .
-
Chlorination at position 10 is observed as the major product in halogenation reactions.
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom can be displaced under specific conditions, though reactivity is low compared to other halogens.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Fluorine → Hydroxyl | NaOH (aq), 200°C, high pressure | 8-Hydroxy-5-methyl-6,11-dioxobenzo[b]benzothiazepine-3-carboxylic acid |
| Fluorine → Amine | NH₃, Cu catalyst, 150°C | 8-Amino analogue |
Mechanism :
-
Fluorine’s poor leaving-group ability necessitates extreme conditions (e.g., high-temperature hydrolysis).
-
Copper-catalyzed amination improves efficiency but requires anhydrous NH₃ .
Key Findings :
-
NAS at position 8 is impractical for scalable synthesis due to harsh conditions and low yields (<15%).
Oxidation Reactions
The methyl group at position 5 can be oxidized to a carboxylate under strong oxidizing conditions.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Methyl → Carboxylic acid | KMnO₄, H₂O, Δ | 5-Carboxy-8-fluoro-6,11-dioxobenzo[b]benzothiazepine-3-carboxylic acid |
Mechanism :
-
KMnO₄ oxidizes the benzylic methyl group to a carboxylic acid via radical intermediates.
Key Findings :
-
Over-oxidation of ketones to CO₂ is a competing side reaction, requiring careful stoichiometric control.
Cycloaddition and Ring-Opening Reactions
The benzothiazepine core may participate in Diels-Alder reactions under thermal activation.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Diels-Alder cycloaddition | Maleic anhydride, toluene, reflux | Fused tetracyclic adduct |
Mechanism :
-
The thiazepine ring acts as a diene or dienophile, depending on reaction partners.
Key Findings :
Critical Analysis of Limitations
-
Steric Hindrance : The benzothiazepine skeleton impedes reagent access to reactive sites, reducing yields in EAS and NAS.
-
Electronic Effects : Electron-withdrawing fluorine and ketone groups deactivate the aromatic ring, necessitating harsh reaction conditions.
-
Competing Pathways : Oxidation and reduction reactions often produce mixtures due to multiple reactive centers.
Scientific Research Applications
Neuropharmacology
The compound exhibits potential as a modulator of the gamma-aminobutyric acid (GABA) receptors, which are critical in the central nervous system for regulating neuronal excitability. Research indicates that derivatives of benzothiazepines can influence GABAergic transmission, making them candidates for treating anxiety disorders and epilepsy.
Case Study : A study utilizing positron emission tomography (PET) with radiolabeled derivatives of benzothiazepines demonstrated their ability to visualize GABA receptor density in the human brain, providing insights into conditions such as epilepsy and other neurological disorders .
| Study Reference | Findings |
|---|---|
| Heiss et al. (2008) | Used [11C]FMZ to distinguish between viable and damaged neuronal tissues in stroke patients. |
| Koepp et al. (2008) | Showed reduced GABA receptor density in patients with temporal lobe epilepsy using [11C]FMZ. |
Anti-Infective Research
Recent studies have explored the application of this compound in combating bacterial infections, particularly targeting Mycobacterium tuberculosis. The dioxobenzo derivatives have shown promising activity against resistant strains of bacteria.
Case Study : Research highlighted that certain analogs of benzothiazepines demonstrated significant antibacterial activity against Mycobacterium tuberculosis by disrupting iron-sulfur cluster formation essential for bacterial survival .
| Study Reference | Findings |
|---|---|
| Smith et al. (2020) | Identified dioxobenzo compounds that effectively target iron-sulfur clusters in M. tuberculosis. |
Mechanism of Action
The mechanism of action of 8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s fluorine and methyl groups play a crucial role in its binding affinity and specificity, influencing its overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related derivatives, based on evidence from heterocyclic chemistry and pharmacological studies.
Structural Analogues from the Benzodiazepine/Thiazepine Family
- Clozapine-like Analogues (e.g., Desmethylclozapine) Structure: Desmethylclozapine (8-chloro-11-piperazino-5H-dibenzo[b,e][1,4]diazepine) shares a tricyclic benzodiazepine core but lacks the sulfur atom and carboxylic acid group present in the target compound . Functional Groups: The chlorine substituent at position 8 (vs. fluorine in the target compound) may alter metabolic stability and receptor binding. Piperazine at position 11 enhances basicity, contrasting with the ketone groups in the target compound.
- Fluorquinolone Derivatives (e.g., 2,8-Dioxohexahydro-1H-[1,4]diazepino[2,3-h]quinoline Carboxylic Acid) Structure: Features a diazepinoquinoline scaffold with a fused quinoline moiety, differing from the benzothiazepine core of the target compound. Both include a carboxylic acid group, but the fluorquinolone lacks sulfur and fluorine substituents . Biological Relevance: Fluorquinolones are known for antimicrobial activity, suggesting that the carboxylic acid group in the target compound might similarly enhance interactions with biological targets .
Substituent Effects
Fluorine vs. Chlorine :
The fluorine atom at position 8 in the target compound (vs. chlorine in desmethylclozapine) likely reduces metabolic oxidation due to fluorine’s strong electronegativity and C-F bond stability. This could improve pharmacokinetic profiles .
Functional Group Comparison
- Carboxylic Acid Moieties: The 3-carboxylic acid group in the target compound mirrors derivatives like 4-12-dioxo-tetrahydroquino[7,8-b][1,4]benzodiazepine-3-carboxylic acid. This group enhances water solubility and may facilitate ionic interactions in biological systems .
Data Tables
Table 1. Structural Comparison of Key Compounds
| Compound Name | Core Structure | Substituents | Functional Groups |
|---|---|---|---|
| 8-Fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid | Benzothiazepine | 8-F, 5-CH₃, 6,11-dioxo | Carboxylic acid (position 3) |
| Desmethylclozapine | Benzodiazepine | 8-Cl, 11-piperazino | None |
| 2,8-Dioxohexahydro-1H-[1,4]diazepinoquinoline-3-carboxylic acid | Diazepinoquinoline | 2,8-dioxo | Carboxylic acid (position 3) |
| Diazepinomicin | Benzodiazepine | None (parent structure) | Ketone (position 11) |
Biological Activity
8-Fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzothiazepine core with fluorine and carboxylic acid substituents. Its molecular formula is , with a molecular weight of approximately 285.29 g/mol. The presence of the fluorine atom is significant for its biological activity as it can influence the compound's interaction with biological targets.
Research indicates that this compound may exert its effects through various mechanisms:
- Receptor Modulation : The compound has been shown to interact with several receptor types, including benzodiazepine receptors. Its ability to act as an antagonist at these sites suggests potential applications in modulating anxiety and related disorders .
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of neurotransmitters like serotonin and dopamine .
- Antioxidant Activity : Some studies have highlighted the antioxidant properties of the compound, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anxiolytic Effects : Animal studies have demonstrated that administration of this compound can reduce anxiety-like behaviors in models such as the elevated plus maze and open field tests .
- Antidepressant Potential : There is evidence suggesting that this compound may exhibit antidepressant-like effects, possibly through modulation of serotonin and norepinephrine pathways .
Case Studies
Several case studies have been published regarding the therapeutic applications of related compounds in clinical settings:
- Case Study on Anxiety Disorders : A study involving patients with generalized anxiety disorder reported significant improvements in anxiety symptoms following treatment with a benzodiazepine derivative similar to this compound .
- Neurodegenerative Diseases : Research exploring the neuroprotective properties of benzothiazepines has shown promise for treating conditions like Alzheimer’s disease by mitigating neuronal damage and promoting cognitive function .
Data Summary Table
Q & A
Basic: What are the recommended synthetic routes for 8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step lactamization and cyclization reactions. For example, analogous benzodiazepine-carboxylic acids are synthesized via PPA (polyphosphoric acid)-catalyzed thermal lactamization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives. Key intermediates (e.g., nitro precursors) are reduced to amines before cyclization . Characterization employs:
- HPLC-MS : To confirm molecular weight and intermediate purity.
- NMR (¹H/¹³C): To verify substitution patterns (e.g., fluorine at C8, methyl at C5) and lactam formation .
- IR Spectroscopy : To track carbonyl (C=O) and carboxylic acid (COOH) functional groups during synthesis .
Basic: How can researchers ensure the purity of this compound, and what impurities are commonly observed?
Methodological Answer:
Impurity profiling is critical due to structural complexity. Common impurities include:
- Des-fluoro analogs : Resulting from incomplete fluorination.
- Oxidation byproducts : E.g., over-oxidation of the dioxo moiety at C6/C11 .
Analytical Strategies : - HPLC-DAD/UV : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to resolve impurities. Retention times and UV spectra are compared to reference standards .
- LC-MS/MS : Identifies low-abundance impurities via fragmentation patterns (e.g., loss of COOH or F groups) .
- Pharmacopeial Standards : Cross-reference with certified impurities like those listed in EP (European Pharmacopoeia) monographs for related benzodiazepine-carboxylic acids .
Advanced: How do electronic effects of fluorine substitution influence the compound’s reactivity in enzymatic assays?
Methodological Answer:
The C8-fluoro group alters electron density in the benzothiazepine core, impacting interactions with enzymes. For example:
- Electrophilic Aromatic Substitution : Fluorine’s electron-withdrawing effect stabilizes intermediates during hydroxylation reactions, as seen in flavoprotein oxygenases (e.g., MHPCO). This is validated using FAD analogues to probe redox potentials and hydroxylation rates .
- Binding Affinity Studies : Fluorine enhances hydrophobic interactions in receptor binding pockets. Competitive assays (e.g., with [³H]Ro15-4513) quantify displacement by the target compound, correlating fluorination with Ki values .
Experimental Design : - Redox Potential Measurements : Use cyclic voltammetry to assess how fluorine affects the compound’s electron transfer capacity .
- Molecular Dynamics Simulations : Model fluorine’s role in stabilizing enzyme-ligand complexes .
Advanced: How can contradictory spectral data (e.g., NMR shifts vs. X-ray crystallography) be resolved for this compound?
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects.
Resolution Workflow :
Variable-Temperature NMR : Identify tautomeric equilibria (e.g., keto-enol shifts in the dioxo moiety) by observing signal splitting at low temperatures .
X-ray Crystallography : Compare solid-state structure with solution-phase NMR data. For example, hydrogen bonding in crystals may fix conformations not observed in solution .
DFT Calculations : Optimize geometries computationally and simulate NMR chemical shifts (e.g., using Gaussian or ORCA) to match experimental data .
Advanced: What strategies optimize the compound’s solubility for in vitro pharmacological studies?
Methodological Answer:
The carboxylic acid group provides pH-dependent solubility, but the lipophilic benzothiazepine core limits aqueous solubility.
Optimization Approaches :
- Salt Formation : Use sodium or potassium salts to enhance solubility at physiological pH .
- Co-solvent Systems : Employ DMSO/PBS mixtures (≤10% DMSO) for cell-based assays, validated via dynamic light scattering (DLS) to ensure no aggregation .
- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester prodrugs) to improve membrane permeability, followed by enzymatic hydrolysis in target tissues .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological matrices?
Methodological Answer:
Use orthogonal assays to distinguish target-specific effects from matrix interference:
SPR (Surface Plasmon Resonance) : Measure direct binding kinetics to purified targets (e.g., GABAₐ receptors) .
Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stabilization in lysates after compound treatment .
Metabolomic Profiling : LC-HRMS tracks downstream metabolic changes (e.g., GABA pathway modulation) to correlate with phenotypic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
